molecular formula C11H16ClNO B1406932 1-(3-Chloro-2-propoxyphenyl)-ethylamine CAS No. 1225758-74-6

1-(3-Chloro-2-propoxyphenyl)-ethylamine

Cat. No.: B1406932
CAS No.: 1225758-74-6
M. Wt: 213.7 g/mol
InChI Key: PPYWWBRWSLKTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

    Boronic Acid Coupling : Another approach involves coupling a boronic acid derivative (e.g., (3-chloro-2-propoxyphenyl)boronic acid) with an amine, followed by reduction to obtain the desired compound .

Scientific Research Applications

Molecular Electronics

A molecule containing a redox center similar to 1-(3-Chloro-2-propoxyphenyl)-ethylamine was utilized in an electronic device demonstrating negative differential resistance and significant on-off peak-to-valley ratios. This highlights the compound's potential application in molecular electronics, where its properties could be leveraged for high-performance electronic switches or memory devices (Jia Chen et al., 1999).

Sigma Receptor Binding

Research on derivatives of a similar structure has uncovered a novel class of sigma ligands with subnanomolar affinity, indicating these compounds' relevance in exploring the functional roles of sigma receptors. This could further aid in the development of novel therapeutic agents targeting the sigma receptor for various medical conditions (B. de Costa et al., 1992).

Chiral Auxiliary in Synthesis

Compounds related to this compound have been found effective as chiral auxiliaries in the diastereoselective alkylation of aldimines. This application is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry for their improved efficacy and reduced side effects (Takehiro Kohara et al., 1999).

Antiulcer Activities

The acyl derivatives of related compounds have shown significant effectiveness in preventing stress-induced gastric ulceration in rats. This suggests potential applications in developing new therapeutic agents for treating peptic ulcer disease (T. Hosokami et al., 1992).

Sigma-2 Receptor Selectivity

Polyamines based on similar structures have been evaluated for their binding characteristics at sigma-1 and sigma-2 receptor subtypes, showing considerable structural variation while retaining nanomolar affinity. This supports their use in distinguishing pharmacologically distinct entities and designing sigma-2 subtype selective ligands (B. de Costa et al., 1994).

Future Directions

: ChemBridge Corporation - (3-chloro-2-propoxyphenyl)amine hydrochloride : ChemicalBook - (3-chloro-2-propoxyphenyl)boronic acid

Properties

IUPAC Name

1-(3-chloro-2-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-7-14-11-9(8(2)13)5-4-6-10(11)12/h4-6,8H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYWWBRWSLKTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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